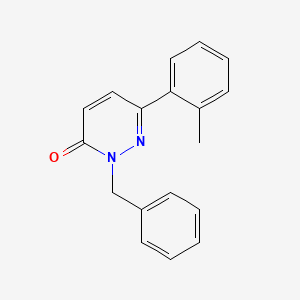

2-benzyl-6-(o-tolyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-benzyl-6-(2-methylphenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c1-14-7-5-6-10-16(14)17-11-12-18(21)20(19-17)13-15-8-3-2-4-9-15/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQJWKOPAAJVJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-6-(o-tolyl)pyridazin-3(2H)-one typically involves the reaction of appropriate benzyl and methylphenyl derivatives with hydrazine and other reagents under controlled conditions. One common method involves the cyclization of hydrazine derivatives with diketones or ketoesters .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-benzyl-6-(o-tolyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The aromatic rings in the compound can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while substitution reactions can introduce various functional groups into the aromatic rings .

Scientific Research Applications

Anti-inflammatory Activity

Pyridazinone derivatives, including 2-benzyl-6-(o-tolyl)pyridazin-3(2H)-one, have demonstrated significant anti-inflammatory properties. Research indicates that compounds with a pyridazinone moiety can inhibit key inflammatory mediators such as COX-1 and COX-2 enzymes. For instance, studies have shown that certain derivatives exhibit comparable efficacy to established anti-inflammatory drugs like celecoxib .

Anticancer Properties

Numerous studies have reported the anticancer potential of pyridazinone derivatives. For example, compounds similar to this compound have been evaluated against various cancer cell lines, including breast and lung cancers. One study highlighted that specific derivatives showed a GI50 value of less than 2 µM against leukemia cell lines, indicating potent cytotoxic activity .

Antimicrobial Activity

Pyridazinones are also recognized for their antimicrobial properties. Research has identified several derivatives with effective inhibition against pathogenic bacteria and fungi. In particular, compounds related to this compound have shown promising activity against Gram-positive bacteria, making them candidates for developing new antimicrobial agents .

Antihypertensive Effects

The antihypertensive potential of pyridazinones has been explored extensively. Compounds in this class have been synthesized and evaluated for their ability to lower blood pressure effectively. For example, certain derivatives showed significant activity comparable to standard antihypertensive medications like hydralazine .

Study on Anti-inflammatory Activity

In a recent study, a series of pyridazinone derivatives were synthesized and tested for their anti-inflammatory effects using in vitro assays measuring COX enzyme inhibition. The most potent compound exhibited an IC50 value significantly lower than that of traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a promising therapeutic profile .

Evaluation Against Cancer Cell Lines

Another study focused on the cytotoxic effects of various pyridazinones against human cancer cell lines. The findings indicated that certain structural modifications enhanced the anticancer activity, with some compounds achieving notable selectivity towards specific cancer types .

Antimicrobial Screening

A comprehensive antimicrobial screening was conducted on several pyridazinone derivatives, including those structurally similar to this compound. The results demonstrated effective inhibition against strains such as Staphylococcus aureus and Candida albicans, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-benzyl-6-(o-tolyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Comparison :

- The o-tolyl group in the target compound provides steric bulk and lipophilicity, which may improve target binding compared to smaller substituents (e.g., 3-aminophenyl in 6d). However, oxygenated groups (e.g., o-tolyloxy in 6a) show superior COX-2 inhibition, suggesting that electronic effects are critical .

Physicochemical Properties

- Melting Points: Higher melting points (e.g., 6d) correlate with polar substituents (e.g., -NH2), which enhance crystallinity through hydrogen bonding. The o-tolyl group’s nonpolar nature may result in a lower melting point, though data are unavailable.

- Solubility: While the target compound’s solubility is unreported, analogues like 6-phenyl-pyridazin-3(2H)-one show moderate solubility in ethanol and DMSO, suggesting similar behavior .

Biological Activity

2-benzyl-6-(o-tolyl)pyridazin-3(2H)-one is a compound belonging to the pyridazinone family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a pyridazinone core substituted with a benzyl and an o-tolyl group. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Research indicates that pyridazinone derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, studies have reported that modifications in the substituents on the pyridazinone ring can enhance antibacterial activity, with some compounds demonstrating minimum inhibitory concentrations (MIC) lower than those of conventional antibiotics .

Anticancer Effects

Pyridazinone derivatives have been investigated for their anticancer potential. In vitro studies have demonstrated that certain derivatives can inhibit the growth of various cancer cell lines, including breast cancer (BT-549) and non-small cell lung cancer (NCI-H522), with growth inhibition values (GI50) reported to be under 2 µM for some compounds . The mechanism is believed to involve the induction of apoptosis in cancer cells, although further studies are needed to elucidate specific pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of pyridazinones have also been documented. Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammatory processes. For example, some derivatives demonstrated superior anti-inflammatory effects compared to standard treatments like indomethacin . The structure-activity relationship (SAR) suggests that specific substitutions on the pyridazinone ring enhance anti-inflammatory efficacy.

Vasodilatory Effects

Recent studies have highlighted the vasodilatory potential of certain pyridazinone derivatives. For instance, compounds related to this compound exhibited vasorelaxant activity with EC50 values significantly lower than traditional vasodilators such as hydralazine . The observed effects are attributed to the modulation of calcium ion influx in vascular smooth muscle cells.

Study 1: Antimicrobial Activity Assessment

A series of pyridazinone derivatives were synthesized and evaluated for their antimicrobial activity against a panel of bacterial strains. The study revealed that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-negative bacteria, while those with electron-donating groups were more effective against Gram-positive strains .

Study 2: Anticancer Evaluation

In a comparative study, several pyridazinone derivatives were tested against human cancer cell lines. One derivative showed potent inhibition of cell proliferation across multiple lines, indicating broad-spectrum anticancer activity. The study also highlighted the importance of structural modifications in enhancing cytotoxic effects .

Toxicity and Safety Profile

Toxicity assessments indicate that many pyridazinone derivatives exhibit low toxicity profiles. For example, compounds have been characterized as non-mutagenic and non-carcinogenic in various assays . Additionally, pharmacokinetic studies suggest good oral bioavailability and minimal adverse effects on liver function.

Q & A

Basic: What are the standard synthetic routes for preparing 2-benzyl-6-(o-tolyl)pyridazin-3(2H)-one?

Methodological Answer:

The synthesis typically involves a condensation reaction between a substituted dihydropyridazinone and an aldehyde. For example:

Base-mediated condensation : React 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one with benzaldehyde derivatives in ethanol under basic conditions (e.g., sodium ethoxide). The mixture is stirred overnight at room temperature, acidified with HCl, and purified via recrystallization (90% ethanol) .

Substituent-specific modifications : Introduce functional groups (e.g., amino, hydroxymethyl) at the 3- or 5-positions using nucleophilic substitution or palladium-catalyzed coupling reactions. Purification is achieved via gradient column chromatography (e.g., DCM/AcOEt mixtures) .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 7.0–7.5 ppm) and carbonyl groups (δ ~160 ppm). For example, the C=O resonance in 2-benzyl derivatives appears near δ 159.9 ppm .

- IR Spectroscopy : Confirm the lactam C=O stretch (~1650–1670 cm) and substituent-specific peaks (e.g., NH asymmetric/symmetric stretches at 3457/3362 cm) .

- HPLC/MS : Assess purity (>99%) and molecular ion peaks (e.g., m/z 444 [M+H]) .

Basic: How is the anti-inflammatory activity of this compound evaluated in preclinical studies?

Methodological Answer:

- In vitro COX-2 inhibition : Measure IC values using enzyme immunoassays. For instance, 2-benzyl-6-(o-tolyl) derivatives showed IC values of 0.11–0.24 mM, compared to celecoxib .

- In vivo models :

Advanced: How can synthetic yields be optimized for 5,6-disubstituted derivatives?

Methodological Answer:

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) for reactions requiring high temperatures (>80°C).

- Catalyst screening : Test Pd(PPh) or CuI for cross-coupling reactions to improve regioselectivity.

- Purification : Employ flash chromatography with DCM/AcOEt (2:1) gradients to resolve structurally similar byproducts .

Advanced: What strategies are used to study structure-activity relationships (SAR) for COX-2 inhibition?

Methodological Answer:

- Systematic substitution : Introduce electron-donating (e.g., -OCH) or electron-withdrawing (e.g., -Cl) groups at the 6-position and assess IC shifts.

- Molecular docking : Align derivatives into COX-2’s active site (PDB: 1CX2) to predict binding interactions. For example, trimethoxyaryl groups enhance hydrophobic interactions .

Advanced: How can contradictions in spectral data (e.g., overlapping NMR signals) be resolved?

Methodological Answer:

- 2D NMR techniques : Use HSQC and HMBC to assign overlapping aromatic protons and confirm connectivity.

- X-ray crystallography : Resolve ambiguous substituent orientations. For example, the crystal structure of 6-methyl-2-p-tolyl derivatives confirmed dihedral angles between aryl rings .

Advanced: What mechanistic studies elucidate the compound’s antiproliferative effects?

Methodological Answer:

- Cell cycle analysis : Treat cancer cells (e.g., MCF-7) and assess G1/S arrest via flow cytometry.

- Apoptosis assays : Measure caspase-3 activation and mitochondrial membrane potential loss.

- Kinase profiling : Screen against kinase libraries (e.g., EGFR, VEGFR) to identify targets .

Advanced: How is X-ray crystallography applied to confirm the compound’s structure?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.